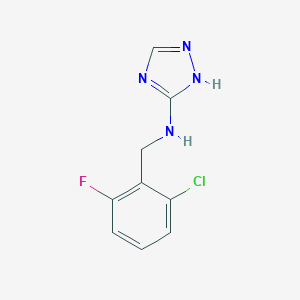
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
作用機序
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is believed to exert its biological effects through the inhibition of specific enzymes and proteins. In particular, it has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its antifungal, antibacterial, and anticancer properties, it has also been shown to have anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several advantages for lab experiments, including its potent biological activity and its ability to selectively inhibit specific enzymes and proteins. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research involving N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of fungal and bacterial infections and cancer. Another area of interest is the investigation of this compound's mechanism of action and potential side effects, with the goal of optimizing its therapeutic potential. Finally, further research is needed to fully understand the potential applications of this compound in other areas of research, such as inflammation and neurodegenerative diseases.
In conclusion, this compound is a promising chemical compound with a range of potential applications in scientific research. Its potent biological activity and ability to selectively inhibit specific enzymes and proteins make it a valuable tool for investigating biological processes and developing new drugs. Further research is needed to fully understand its potential and optimize its therapeutic potential.
合成法
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine can be synthesized through a multistep process, starting with the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-azido-6-fluorobenzyl chloride. This compound is then reacted with triethylamine and copper(I) iodide to form the this compound intermediate. Finally, the intermediate is reacted with 1H-1,2,4-triazol-3-amine to yield the final product, this compound.
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has shown promising potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. This compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C9H8ClFN4 |
|---|---|
分子量 |
226.64 g/mol |
IUPAC名 |
N-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-12-9-13-5-14-15-9/h1-3,5H,4H2,(H2,12,13,14,15) |
InChIキー |
CKZWEDARGAZJHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NC=NN2)F |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NC=NN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B249545.png)
![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)
![4-({[4-(2-Hydroxyethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B249547.png)
![N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249549.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B249551.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B249553.png)
![1-[4-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B249554.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B249555.png)
![2-methoxy-N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine](/img/structure/B249560.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)

![1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B249565.png)